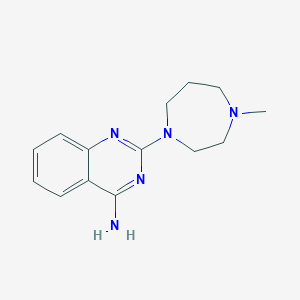
2-(4-Methyl-1,4-diazepan-1-yl)quinazolin-4-amine
Übersicht
Beschreibung
“2-(4-Methyl-1,4-diazepan-1-yl)quinazolin-4-amine” is a derivative of quinazoline, a class of organic compounds that have received significant attention due to their wide range of biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The various substituted quinazolines displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
Synthesis Analysis
Quinazolin-4(3H)-ones can be synthesized by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves a copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines .Wissenschaftliche Forschungsanwendungen
Protozoan Parasite Growth Inhibition : Research has shown the effectiveness of certain quinazoline analogs in inhibiting the proliferation of protozoan parasites, which are significant causes of diseases such as human African trypanosomiasis, Chagas disease, cutaneous leishmaniasis, and malaria. Compounds like NEU-924 and NEU-1017, which include the 4-methyl-1,4-diazepan-1-yl quinazoline scaffold, demonstrated potent biological activities against these pathogens (Devine et al., 2015).
5-HT3 Receptor Affinity : Studies have identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit fragment with affinity for the 5-HT3 receptor. This receptor is a therapeutic target for conditions such as nausea and anxiety. Research in this area led to the discovery of high affinity ligands for this receptor, contributing to the development of new pharmacological agents (Verheij et al., 2012).
Antimalarial Activity : Certain diaminoquinazoline derivatives, including those with the 4-methyl-1,4-diazepan-1-yl moiety, have shown potential as antimalarial compounds. These analogues exhibited low toxicity to mammalian cells and strong inhibitory activity against the malaria parasite Plasmodium falciparum, suggesting their potential as lead compounds in antimalarial drug development (Sundriyal et al., 2014).
Potential Antipsychotic and Anticonvulsant Agents : Research has also explored the use of benzoxazepinyl-quinazolinones, including those with 4-methyl-1,4-diazepan-1-yl groups, as potential antipsychotic and anticonvulsant agents. These compounds have shown promising results in preclinical models, indicating their potential therapeutic applications (Bajaj et al., 2003).
Histamine H4 Receptor Inverse Agonists : Quinazoline-containing compounds have been investigated as histamine H4 receptor inverse agonists, which could have therapeutic implications in treating inflammatory conditions. Some derivatives also showed dual action as H1 and H4 receptor ligands, potentially offering added therapeutic benefit (Smits et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-18-7-4-8-19(10-9-18)14-16-12-6-3-2-5-11(12)13(15)17-14/h2-3,5-6H,4,7-10H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNILARRWBBAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,4-diazepan-1-yl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
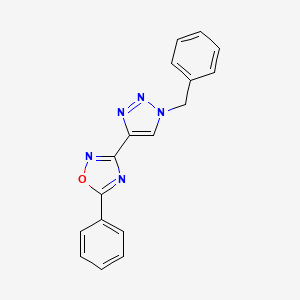

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)
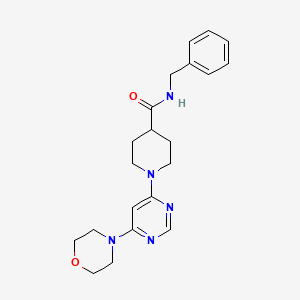
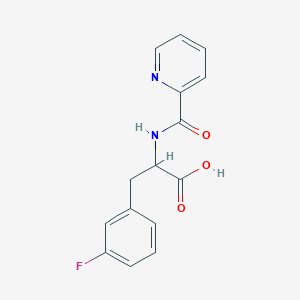
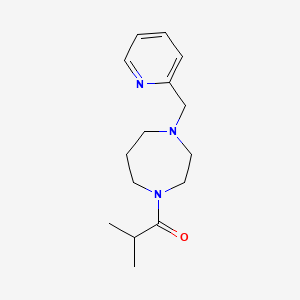
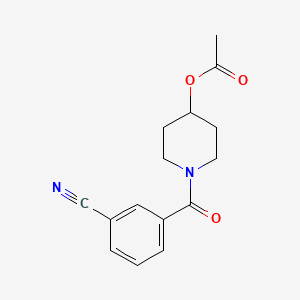
![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)